4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate
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Overview
Description
4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups, a hydrazinylidene linkage, and a dimethoxyphenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate typically involves multiple steps:
Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate precursors, often involving the use of cyanuric chloride and amines under controlled conditions.
Substitution with Pyrrolidine Groups: The triazine core is then functionalized with pyrrolidine groups through nucleophilic substitution reactions.
Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is introduced by reacting the triazine derivative with hydrazine or its derivatives.
Attachment of Dimethoxyphenyl Acetate: Finally, the dimethoxyphenyl acetate moiety is attached through esterification or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and hydrazinylidene moieties.
Reduction: Reduction reactions can target the triazine ring and hydrazinylidene linkage.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and phenyl acetate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or catalytic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake.
Medicine
Medicinally, the compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazine ring and pyrrolidine groups play a crucial role in binding to these targets, while the hydrazinylidene linkage and phenyl acetate moiety contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,6-di(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazinylidene linkage and phenyl acetate moiety.
2,6-dimethoxyphenyl acetate: Lacks the triazine ring and pyrrolidine groups.
Hydrazinylidene derivatives: May have different substituents on the triazine ring or phenyl acetate moiety.
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H29N7O4 |
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Molecular Weight |
455.5 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C22H29N7O4/c1-15(30)33-19-17(31-2)12-16(13-18(19)32-3)14-23-27-20-24-21(28-8-4-5-9-28)26-22(25-20)29-10-6-7-11-29/h12-14H,4-11H2,1-3H3,(H,24,25,26,27)/b23-14+ |
InChI Key |
UVVOMALNABLRCW-OEAKJJBVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC |
Origin of Product |
United States |
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